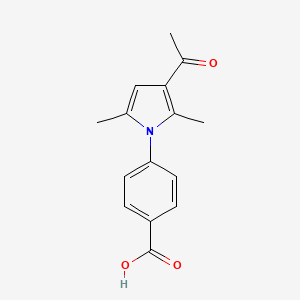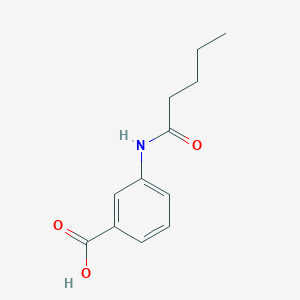![molecular formula C14H17ClN2O2 B1286109 4-[(chloroacetyl)amino]-N-cyclopentylbenzamide CAS No. 908518-25-2](/img/structure/B1286109.png)
4-[(chloroacetyl)amino]-N-cyclopentylbenzamide
説明
4-[(Chloroacetyl)amino]-N-cyclopentylbenzamide, also known as CACB, is an organic compound that is used in scientific research applications. It is a cyclic amide of N-cyclopentylbenzamide, which is a compound with a wide range of applications in biochemical and physiological studies. CACB is a versatile compound that can be used in a variety of experiments, from organic synthesis to drug development.
科学的研究の応用
Anticonvulsant Activity
Research into the anticonvulsant effects of 4-aminobenzamides, which share structural similarities with "4-[(chloroacetyl)amino]-N-cyclopentylbenzamide," indicates these compounds have been evaluated for their efficacy against seizures. Studies have demonstrated that certain 4-aminobenzamides exhibit potent anticonvulsant activity in mouse models, suggesting their potential as therapeutic agents in treating epilepsy and related conditions (Clark et al., 1984).
Synthesis and Chemical Reactivity
The solvent-free synthesis of benzodiazepine derivatives via a three-component reaction demonstrates the chemical versatility of compounds related to "this compound." This process involves the reaction of isatoic anhydride with primary amines and chloroacetyl chloride, showcasing the compound's utility in creating complex molecular structures with potential pharmaceutical applications (Khalilpour Seydey et al., 2015).
Peptide Modification and Immunogens
The development of N-chloroacetyl-modified peptides for the preparation of synthetic peptide polymers and peptide-protein immunogens highlights the application of chloroacetyl groups in biochemistry and drug development. This method allows for the incorporation of chloroacetyl moieties into peptides, facilitating the formation of stable protein-peptide conjugates, which could be beneficial for vaccine development and other therapeutic applications (Lindner & Robey, 2009).
Cysteine Detection in Biosystems
The design of a chloroacetate-based ratiometric fluorescent probe for cysteine detection underscores the significance of chloroacetyl derivatives in analytical chemistry. This probe exhibits high sensitivity and selectivity for cysteine over other amino acids, proving useful for studying biological functions and diagnosing related diseases. The application of this probe in real-time imaging and quantitative detection of cysteine in biosystems demonstrates its potential utility in biochemical research and medical diagnostics (Liu et al., 2019).
作用機序
Target of Action
Similar compounds have been known to target proteases . Proteases play a crucial role in many biological processes, including digestion of ingested proteins, protein synthesis, and cell signaling.
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may interact with its target protease by forming a covalent bond, leading to inhibition of the protease activity .
Biochemical Pathways
As a potential protease inhibitor, it could impact various biochemical pathways where proteases are involved, such as protein degradation and signal transduction .
Result of Action
As a potential protease inhibitor, it could prevent the breakdown of specific proteins, thereby influencing cellular processes controlled by these proteins .
生化学分析
Biochemical Properties
4-[(Chloroacetyl)amino]-N-cyclopentylbenzamide plays a significant role in biochemical reactions, particularly in the study of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on proteins, which can influence the protein’s function and activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation state of proteins involved in signaling pathways, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, which can affect its efficacy. Studies have shown that its stability can vary depending on the experimental conditions, such as temperature and pH. Long-term effects on cellular function may include changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects observed in these studies can help determine the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can influence its localization and accumulation within different cellular compartments, thereby affecting its efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological activity. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-cyclopentylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-9-13(18)16-12-7-5-10(6-8-12)14(19)17-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHMORNABGFORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901237451 | |
| Record name | 4-[(2-Chloroacetyl)amino]-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908518-25-2 | |
| Record name | 4-[(2-Chloroacetyl)amino]-N-cyclopentylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908518-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chloroacetyl)amino]-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901237451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



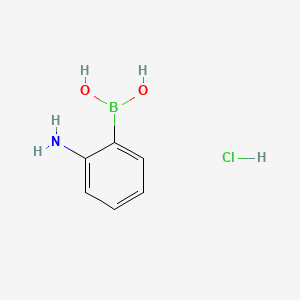
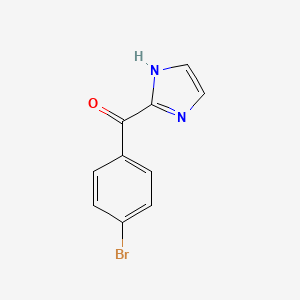

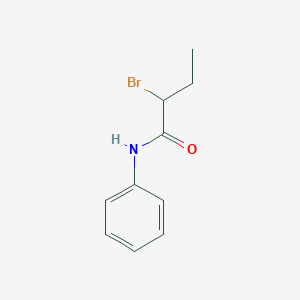



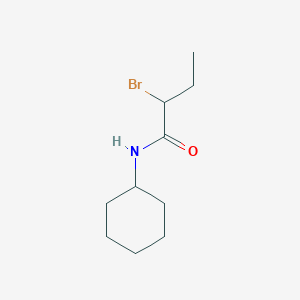
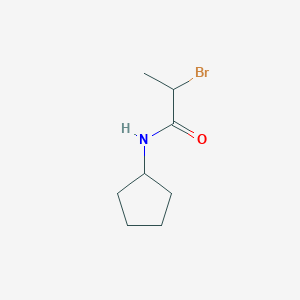
![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)
